
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Orexin-1 Receptor Antagonism
Research by Bonaventure et al. (2015) has highlighted the application of a compound structurally similar to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea in the context of stress-induced hyperarousal. The compound, identified as compound 56, demonstrated selective antagonism of the orexin-1 receptor (OX1R) in the brain. This research suggests potential therapeutic applications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antibacterial Activity
A study by Dhokale et al. (2019) explored the antibacterial properties of novel 1-substituted-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea derivatives, indicating potential applications in the development of new antibacterial agents. The synthesized compounds showed promising results against S. aureus and E. coli bacteria (Dhokale et al., 2019).
Synthesis of Pyridine and Fused Pyridine Derivatives
Research by Al-Issa (2012) involved the synthesis of various pyridine derivatives, including those related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea. These derivatives have potential applications in developing new pharmaceutical compounds (Al-Issa, 2012).
Molecular Docking Study
A molecular docking study conducted by El-Azab et al. (2016) on a similar compound demonstrated its potential inhibitory activity against a pyrrole inhibitor. This research indicates possible applications in drug design and discovery (El-Azab et al., 2016).
Anti-inflammatory and Analgesic Agents
Farag et al. (2012) synthesized new quinazolinone derivatives with potential applications as anti-inflammatory and analgesic agents. This research broadens the scope of therapeutic uses for compounds structurally related to (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea (Farag et al., 2012).
PI3 Kinase Inhibition
A study by Chen et al. (2010) on the synthesis of an active metabolite of a potent PI3 kinase inhibitor provides insight into the potential use of similar compounds in cancer therapy (Chen et al., 2010).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea involves the condensation of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene with m-tolyl isocyanate to form the desired product.", "Starting Materials": [ "2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene", "m-tolyl isocyanate" ], "Reaction": [ "To a solution of 2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene (1.0 equiv) in a suitable solvent, add m-tolyl isocyanate (1.2 equiv) and a catalytic amount of a suitable base such as triethylamine or pyridine.", "Stir the reaction mixture at room temperature for several hours until TLC analysis indicates complete consumption of the starting material.", "Quench the reaction with water and extract the product with a suitable organic solvent such as ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent to obtain the desired product as a solid." ] } | |
Número CAS |
899984-38-4 |
Nombre del producto |
(E)-1-(2-oxo-3-(pyridin-3-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(m-tolyl)urea |
Fórmula molecular |
C22H19N5O2 |
Peso molecular |
385.427 |
Nombre IUPAC |
1-(3-methylphenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea |
InChI |
InChI=1S/C22H19N5O2/c1-15-6-4-8-17(12-15)24-21(28)26-20-18-9-2-3-10-19(18)25-22(29)27(20)14-16-7-5-11-23-13-16/h2-13H,14H2,1H3,(H2,24,26,28) |
Clave InChI |
UWTQIAHEDDVDFT-LHLOQNFPSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



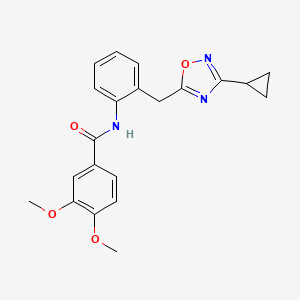
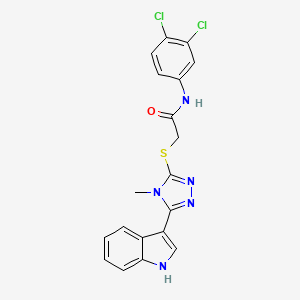
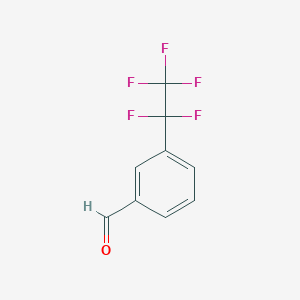
![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2426353.png)
![N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2426354.png)
![1-ethyl-3,9-dimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2426355.png)
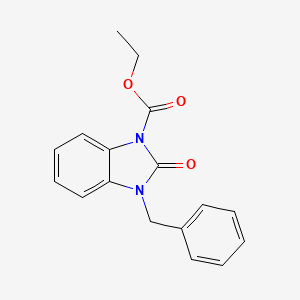
![Morpholino[5-(trifluoromethyl)-1-benzothiophen-2-yl]methanone](/img/structure/B2426357.png)
![1-[(2-Fluorophenyl)methyl]-4-methylpyrazole](/img/structure/B2426358.png)
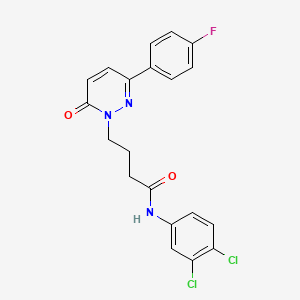
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2426362.png)
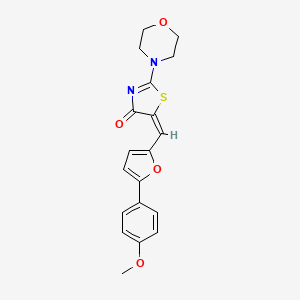
![4-{3-Nitro-4-[4-(piperidin-1-yl)piperidin-1-yl]phenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2426366.png)
